molecular formula C22H26ClNO2 B039166 21-Chlorodanazol CAS No. 121565-23-9

21-Chlorodanazol

Cat. No. B039166
M. Wt: 371.9 g/mol
InChI Key: HJKQEKJFOUTKGJ-WNHSNXHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Chlorodanazol is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of danazol, a synthetic steroid that has been used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema. 21-Chlorodanazol has been found to have unique properties that make it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 21-Chlorodanazol is not fully understood, but it is believed to involve the binding of the compound to androgen receptors. This binding activates the receptor and initiates a series of downstream signaling events that ultimately lead to changes in gene expression and cellular function.

Biochemical And Physiological Effects

Studies have shown that 21-Chlorodanazol can have a range of biochemical and physiological effects, depending on the specific cell type and experimental conditions. In some cases, this compound has been found to inhibit the growth and proliferation of cancer cells. In other cases, it has been shown to stimulate the growth and differentiation of certain cell types.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 21-Chlorodanazol in lab experiments is its high affinity for the androgen receptor. This makes it a valuable tool for studying androgen signaling pathways and the role of steroid hormones in various biological processes. However, one limitation of this compound is its potential to interact with other steroid receptors, which can complicate experimental results.

Future Directions

There are several potential future directions for research involving 21-Chlorodanazol. One area of interest is the development of new and improved synthetic analogs of this compound that have even higher affinity for the androgen receptor. Another potential direction is the investigation of the role of 21-Chlorodanazol in the treatment of various diseases, including breast cancer and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other steroid receptors.

Synthesis Methods

The synthesis of 21-Chlorodanazol involves the reaction of danazol with thionyl chloride in the presence of a base. This reaction results in the replacement of a hydrogen atom on the steroid ring with a chlorine atom. The resulting compound is purified using standard chromatographic techniques.

Scientific Research Applications

21-Chlorodanazol has been used in a variety of scientific research applications, including studies of hormone receptors, gene expression, and cell signaling pathways. This compound has been found to have a high affinity for the androgen receptor, making it a valuable tool for studying androgen signaling pathways. Additionally, 21-Chlorodanazol has been used to investigate the role of steroid hormones in the development and progression of breast cancer.

properties

CAS RN

121565-23-9

Product Name

21-Chlorodanazol

Molecular Formula

C22H26ClNO2

Molecular Weight

371.9 g/mol

IUPAC Name

(1S,2R,13R,14S,17S,18S)-17-(2-chloroethynyl)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol

InChI

InChI=1S/C22H26ClNO2/c1-20-12-14-13-24-26-19(14)11-15(20)3-4-16-17(20)5-7-21(2)18(16)6-8-22(21,25)9-10-23/h11,13,16-18,25H,3-8,12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

HJKQEKJFOUTKGJ-WNHSNXHDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=CC5=C(C[C@]34C)C=NO5

SMILES

CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5

Canonical SMILES

CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5

synonyms

21-chlorodanazol

Origin of Product

United States

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